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Abstract
The I'm not dead yet (Indy) gene, first identified in Drosophila melanogaster, has emerged as a

critical regulator of metabolic homeostasis and longevity. Encoding a plasma membrane

transporter for citrate and other Krebs cycle intermediates, the INDY protein modulates cellular

energy status in a manner analogous to caloric restriction. This technical guide provides a

comprehensive overview of the Indy gene and its mammalian homolog, SLC13A5, with a focus

on their connection to citrate metabolism. It details the molecular mechanisms, physiological

effects of reduced Indy expression, and the intricate signaling pathways involved. Furthermore,

this document presents a compilation of quantitative data from key studies and detailed

experimental protocols to facilitate further research in this promising area of therapeutic

development for metabolic diseases and age-related disorders.

Introduction: The Discovery and Function of the
Indy Gene
The Indy gene encodes a transmembrane protein that functions as a transporter of Krebs cycle

intermediates, with a particularly high affinity for citrate.[1][2] In Drosophila, INDY is

predominantly expressed in tissues central to metabolism, including the midgut, fat body, and

oenocytes (the fly equivalent of the liver).[2] Its mammalian homolog, SLC13A5 (also known as

mIndy or NaCT), is primarily expressed in the liver, brain, and testes.[3]
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Reduction of Indy gene expression has been shown to extend lifespan in model organisms

such as Drosophila melanogaster and Caenorhabditis elegans.[1][2] This longevity phenotype

is associated with a metabolic state that mimics caloric restriction (CR), characterized by

reduced adiposity, increased insulin sensitivity, and enhanced mitochondrial biogenesis.[4][5][6]

[7] These findings have positioned the INDY protein as a potential therapeutic target for

metabolic diseases like obesity and type 2 diabetes, as well as age-related conditions.

The Central Role of Citrate in Metabolism
Citrate is a key metabolic intermediate, standing at the crossroads of carbohydrate, fatty acid,

and amino acid metabolism. It is the first intermediate of the Krebs cycle, a central pathway for

cellular energy production. Beyond its role in the mitochondria, cytosolic citrate serves as a

crucial precursor for the synthesis of fatty acids and cholesterol. It also acts as an allosteric

regulator of key enzymes in glycolysis and gluconeogenesis. The transport of citrate across the

plasma membrane by INDY/SLC13A5 directly influences the cytosolic pool of this critical

metabolite, thereby impacting a wide array of metabolic processes.

Quantitative Effects of Altered Indy/SLC13A5
Expression
Numerous studies have quantified the physiological and metabolic consequences of reduced

Indy or SLC13A5 expression. The following tables summarize key findings from studies in

Drosophila and mice.

Table 1: Effects of Indy Gene Mutations on Lifespan in
Drosophila melanogaster
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Indy Allele
Genetic
Backgroun
d

Sex

Median
Lifespan
Extension
(%)

Maximum
Lifespan
Extension
(%)

Reference

Indy206 Hyperkinetic Male 52.0 Not Reported
[Rogina et al.,

2013][8]

Indy206 Hyperkinetic Female 57.0 Not Reported
[Rogina et al.,

2013][8]

Indy206 yw Male 34.4 Not Reported
[Rogina et al.,

2013][8]

Indy302 yw Male 14.0 Not Reported
[Rogina et al.,

2013][8]

Indy159 yw Male 29.4 Not Reported
[Rogina et al.,

2013][8]

Indy206 yw Female 29.4 Not Reported
[Rogina et al.,

2013][8]

Indy302 yw Female 10.7 Not Reported
[Rogina et al.,

2013][8]

Indy159 yw Female 23.5 Not Reported
[Rogina et al.,

2013][8]

Indy206/+ Canton-S Male ~100 ~50
[Rogina et al.,

2000][9]

Indy302/+ Canton-S Male ~80 ~50
[Rogina et al.,

2000][9]

Indy159/+ Canton-S Male ~80 ~50
[Rogina et al.,

2000][9]

Table 2: Metabolic Phenotypes of mIndy (SLC13A5)
Knockout Mice
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Parameter Diet Genotype Change Reference

Body Weight High-Fat mIndy-/- Reduced
[Birkenfeld et al.,

2011][5]

Fat Mass High-Fat mIndy-/-
Reduced by

~50%

[The Role of

INDY in

Metabolic

Regulation,

2015][10]

Lean Mass High-Fat mIndy-/-
Increased

(relative)

[The Role of

INDY in

Metabolic

Regulation,

2015][10]

Plasma Glucose High-Fat mIndy-/- Decreased

[The Role of

INDY in

Metabolic

Regulation,

2015][10]

Plasma Insulin High-Fat mIndy-/- Decreased

[The Role of

INDY in

Metabolic

Regulation,

2015][10]

Hepatic

Triglyceride

Content

High-Fat mIndy-/- Reduced

[The Role of

INDY in

Metabolic

Regulation,

2015][10]

Hepatic Lipid

Oxidation
High-Fat mIndy-/- Increased

[The Role of

INDY in

Metabolic

Regulation,

2015][10]
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Hepatic de novo

Lipogenesis
High-Fat mIndy-/- Attenuated

[Birkenfeld et al.,

2011][5]

Energy

Expenditure
High-Fat mIndy-/- Increased

[Birkenfeld et al.,

2011][5]

Mitochondrial

Biogenesis
High-Fat mIndy-/- Increased

[Birkenfeld et al.,

2011][5]

Signaling Pathways Modulated by Indy/SLC13A5
The metabolic reprogramming induced by reduced INDY/SLC13A5 function is mediated by a

complex network of signaling pathways. Two key players in this network are the AMP-activated

protein kinase (AMPK) and the insulin signaling pathway.

The AMPK Signaling Pathway
Reduced transport of citrate into the cell leads to a lower cytosolic energy state, reflected by an

increased AMP:ATP ratio. This activates AMPK, a master regulator of cellular energy

homeostasis. Activated AMPK initiates a cascade of events aimed at restoring energy balance,

including the stimulation of catabolic processes like fatty acid oxidation and the inhibition of

anabolic processes such as fatty acid synthesis. A key downstream target of AMPK is the

peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master

regulator of mitochondrial biogenesis.[1][11][12][13]
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AMPK signaling pathway activated by reduced INDY function.
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The Insulin Signaling Pathway
Reduced Indy expression leads to a state of increased insulin sensitivity.[6] In Drosophila, this

is evidenced by reduced expression of insulin-like peptides (Dilps) and increased nuclear

localization of the transcription factor FOXO, a key downstream effector of the insulin signaling

pathway.[14] In mIndy knockout mice, improved insulin sensitivity is observed, protecting them

from diet-induced insulin resistance.[5] The interplay between reduced citrate metabolism and

enhanced insulin signaling is a crucial aspect of the beneficial metabolic effects of Indy
reduction.
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Interaction of reduced INDY expression with the insulin signaling pathway.
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Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of the Indy
gene and citrate metabolism.

Quantification of Indy mRNA Expression by Real-Time
PCR
This protocol describes the measurement of Indy transcript levels in Drosophila tissues.

Workflow:

1. Tissue Dissection
(e.g., fly heads, midguts) 2. Total RNA Extraction 3. cDNA Synthesis 4. Real-Time PCR 5. Data Analysis

(ΔΔCt method)

Click to download full resolution via product page

Workflow for quantifying Indy mRNA expression.

Methodology:

Tissue Dissection: Dissect the desired tissue (e.g., fly heads, midguts) from adult flies in cold

PBS.

RNA Extraction: Homogenize the tissue and extract total RNA using a commercially available

kit (e.g., TRIzol reagent or a column-based kit) according to the manufacturer's instructions.

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse

transcriptase enzyme and oligo(dT) or random primers.

Real-Time PCR: Perform real-time PCR using a SYBR Green-based master mix and primers

specific for the Indy gene and a reference gene (e.g., RpL32 or Actin).

Data Analysis: Calculate the relative expression of the Indy gene using the ΔΔCt method,

normalizing to the expression of the reference gene.

Measurement of Triglyceride Levels in Drosophila
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This protocol outlines a colorimetric method for quantifying total triglyceride (TAG) content in

whole flies or dissected tissues.

Methodology:

Sample Preparation: Homogenize a known number of flies or a specific tissue in a suitable

buffer (e.g., PBS with 0.05% Tween 20).

Enzymatic Reaction: Use a commercial triglyceride quantification kit. This typically involves

the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids. The glycerol is then

used in a series of enzymatic reactions that produce a colored or fluorescent product.

Quantification: Measure the absorbance or fluorescence of the final product using a

microplate reader.

Standard Curve: Generate a standard curve using a known concentration of a triglyceride

standard to determine the triglyceride concentration in the samples.

Normalization: Normalize the triglyceride levels to the number of flies or the total protein

content of the homogenate.

Assessment of Intestinal Stem Cell (ISC) Proliferation in
the Drosophila Midgut
This protocol describes a method to assess the rate of ISC division in the fly midgut, a key

indicator of intestinal homeostasis.

Methodology:

Fly Stocks: Utilize fly stocks expressing a fluorescent reporter (e.g., GFP) under the control

of an ISC-specific driver (e.g., esg-Gal4).

Midgut Dissection and Staining: Dissect the midguts from adult female flies and fix them in

4% paraformaldehyde. Stain the midguts with an antibody against phosphorylated histone

H3 (pH3), a marker for mitotic cells, and DAPI to visualize nuclei.
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Microscopy: Mount the stained midguts on slides and image them using a confocal

microscope.

Quantification: Count the number of pH3-positive cells within the esg-GFP positive

population per midgut. An increase in the number of pH3-positive ISCs indicates an elevated

proliferation rate.

Conclusion and Future Directions
The study of the Indy gene has provided invaluable insights into the intricate relationship

between citrate metabolism, energy homeostasis, and longevity. The consistent findings across

different model organisms highlight the conserved nature of this metabolic regulatory pathway.

The development of small molecule inhibitors of SLC13A5 holds significant promise for the

treatment of metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver

disease. Future research should focus on further elucidating the tissue-specific roles of

INDY/SLC13A5, the precise molecular mechanisms underlying its interaction with other

signaling pathways, and the long-term physiological consequences of its pharmacological

inhibition. A deeper understanding of these aspects will be crucial for the successful translation

of these basic research findings into novel therapeutic strategies for a range of human

diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Regulation of PGC-1α, a nodal regulator of mitochondrial biogenesis1 - PMC
[pmc.ncbi.nlm.nih.gov]

2. AMPK-PGC-1α signaling pathway in cardiovascular mitochondrial function - Consensus
[consensus.app]

3. INDY—A New Link to Metabolic Regulation in Animals and Humans - PMC
[pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b10786704?utm_src=pdf-body
https://www.benchchem.com/product/b10786704?utm_src=pdf-body
https://www.benchchem.com/product/b10786704?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3057551/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3057551/
https://consensus.app/search/ampk-pgc-1%CE%B1-signaling-pathway-in-cardiovascular-mi/HrQyWv3jSgabrX07cQOotw/
https://consensus.app/search/ampk-pgc-1%CE%B1-signaling-pathway-in-cardiovascular-mi/HrQyWv3jSgabrX07cQOotw/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5442177/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5442177/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10786704?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. Deletion of the Mammalian INDY Homologue Mimics Aspects of Dietary Restriction and
Protects Against Adiposity and Insulin Resistance in Mice - PMC [pmc.ncbi.nlm.nih.gov]

5. Deletion of the mammalian INDY homolog mimics aspects of dietary restriction and
protects against adiposity and insulin resistance in mice - PubMed
[pubmed.ncbi.nlm.nih.gov]

6. Frontiers | The role of INDY in metabolism, health and longevity [frontiersin.org]

7. The role of INDY in metabolism, health and longevity - PMC [pmc.ncbi.nlm.nih.gov]

8. Frontiers | Indy Mutations and Drosophila Longevity [frontiersin.org]

9. Frontiers | INDY—From Flies to Worms, Mice, Rats, Non-Human Primates, and Humans
[frontiersin.org]

10. scienceopen.com [scienceopen.com]

11. pnas.org [pnas.org]

12. AMP-Activated Protein Kinase-Regulated Activation of the PGC-1α Promoter in Skeletal
Muscle Cells | PLOS One [journals.plos.org]

13. PGC-1alpha, SIRT1 and AMPK, an energy sensing network that controls energy
expenditure - PMC [pmc.ncbi.nlm.nih.gov]

14. Long-lived Indy and calorie restriction interact to extend life span - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [The Indy Gene: A Gateway to Understanding Citrate
Metabolism and its Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10786704#indy-gene-and-its-connection-to-citrate-
metabolism]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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